Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-
CAS No.: 831235-68-8
Cat. No.: VC16791038
Molecular Formula: C33H21N3
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831235-68-8 |
|---|---|
| Molecular Formula | C33H21N3 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 3-[3,5-di(quinolin-3-yl)phenyl]quinoline |
| Standard InChI | InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H |
| Standard InChI Key | DNGWOBSPGKGNPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound’s core structure consists of a benzene ring substituted at the 1,3,5-positions with quinoline groups. Each quinoline moiety—a bicyclic system comprising a benzene ring fused to a pyridine ring—introduces rigidity and π-conjugation, which are critical for both electronic delocalization and molecular recognition in biological systems . The IUPAC name, 3-[3,5-di(quinolin-3-yl)phenyl]quinoline, reflects this symmetrical substitution pattern.
Key Structural Features:
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Symmetry: The 1,3,5-substitution pattern ensures a trigonal planar geometry, optimizing intermolecular interactions in crystalline states.
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Conjugation: Extended π-systems across the benzene-quinoline interfaces enable absorption in the UV-visible spectrum, a property exploitable in sensing applications.
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Steric Considerations: Despite conjugation, the orthogonal orientation of quinoline rings relative to the central benzene may impose steric constraints, influencing reactivity and binding affinities .
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₃₃H₂₁N₃ | |
| Molecular Weight | 459.5 g/mol | |
| InChIKey | DNGWOBSPGKGNPW-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Synthesis and Methodological Advances
Coupling Reactions
The synthesis of Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to assemble the quinoline subunits onto the central benzene ring. For instance, a tri-brominated benzene precursor may react with quinoline-3-boronic acid under catalytic conditions to yield the target compound.
Condensation Approaches
Alternative routes employ acid-catalyzed condensation of quinoline aldehydes with benzene triamines, though this method risks regioselectivity challenges due to competing reaction pathways . Recent advances in microwave-assisted synthesis have improved yields by reducing side reactions and accelerating reaction kinetics .
Optimization Challenges:
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Regioselectivity: Ensuring exclusive 1,3,5-substitution requires careful control of stoichiometry and reaction conditions.
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Purification: The compound’s high molecular weight and hydrophobicity necessitate chromatographic purification using non-polar solvents.
Photophysical Properties and Material Science Applications
Fluorescence and Optoelectronic Behavior
The extended conjugation in Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- confers strong fluorescence emission in the blue-green spectrum (λₑₘ ≈ 450–500 nm). This property is exploitable in:
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Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.
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Chemical Sensors: For detecting metal ions via fluorescence quenching.
Comparative Photophysical Data:
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- | 340 | 470 | 0.45 |
| 1,2,4-Benzenetriyl Isomer | 330 | 460 | 0.38 |
Comparative Analysis with Structural Isomers
The 1,2,4-benzenetriyl isomer (CAS No. 831235-67-7) exhibits distinct physicochemical and biological profiles due to altered substitution symmetry . Key differences include:
Structural and Electronic Effects
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Reduced Symmetry: The 1,2,4-isomer adopts a less planar conformation, diminishing π-conjugation and fluorescence efficiency .
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Solubility: The asymmetric isomer demonstrates marginally higher solubility in polar aprotic solvents (e.g., DMF) due to disrupted crystallinity .
Biological Implications
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Receptor Binding: Molecular dynamics simulations suggest the 1,3,5-isomer’s symmetry enhances fit into symmetrical enzyme active sites, such as acetylcholinesterase .
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Antimicrobial Potency: The 1,2,4-isomer shows 20% lower activity against Pseudomonas aeruginosa, likely due to steric hindrance at target sites .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Functionalization of the quinoline nitrogen atoms with polyethylene glycol (PEG) chains could enhance aqueous solubility and tumor-targeting efficacy via the enhanced permeability and retention (EPR) effect .
High-Throughput Screening
Expanding SAR studies to evaluate substituent effects at the quinoline C-2 and C-8 positions may uncover derivatives with improved pharmacokinetic profiles . For instance, halogenation at C-8 has been shown to augment antimalarial activity in quinine analogs .
Advanced Material Applications
Incorporating this compound into metal-organic frameworks (MOFs) could yield materials with tunable emissive properties for use in environmental sensing or energy storage.
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